molecular formula C28H46NO3I B1149867 IMPERIALINE Iodomethylate

IMPERIALINE Iodomethylate

Cat. No.: B1149867
M. Wt: 571 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Imperialine Iodomethylate is a steroidal alkaloid derivative derived from Fritillaria species, notably F. wabuensis. Imperialine is characterized by a steroidal backbone fused with an alkaloid moiety, and its iodomethylate form likely involves the addition of an iodomethyl group to enhance solubility or bioavailability . The compound is hypothesized to retain the core pharmacological activities of Imperialine, including inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β), primarily through suppression of the NF-κB signaling pathway .

Properties

Molecular Formula

C28H46NO3I

Molecular Weight

571 g/mol

Appearance

Fine crystalline white powder

Purity

95% (TLC)

Synonyms

3,20-dioxy, 6-one, N-iodemethylate-cevanine

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Properties

Compound Source Molecular Modifications Key Anti-inflammatory Targets Mechanism of Action
Imperialine F. wabuensis Steroidal alkaloid backbone NO, TNF-α, IL-1β, iNOS, COX-2 NF-κB pathway inhibition
Verticinone F. wabuensis C-nor-D-homo steroidal alkaloid Same as Imperialine Same as Imperialine
Peimisine F. thunbergii 27-nor-5α-cevanine alkaloid TNF-α, IL-6 TLR4/MyD88 pathway inhibition
Peimine F. cirrhosa Dihydrosteroidal alkaloid COX-2, PGE2 MAPK/AP-1 pathway suppression

Notes:

  • Imperialine and Verticinone exhibit nearly identical anti-inflammatory mechanisms, likely due to their shared C-nor-D-homo steroidal structure .
  • Peimisine and Peimine diverge in signaling pathways, targeting TLR4 and MAPK instead of NF-κB, which may reflect structural differences in their alkaloid side chains .

Efficacy and Potency

Table 2: Comparative Anti-inflammatory Efficacy In Vitro

Compound IC50 for NO Inhibition (μM) TNF-α Reduction (%) at 10 μM IL-1β Reduction (%) at 10 μM
Imperialine 15.2 ± 1.3 68.5 ± 4.2 72.1 ± 3.8
Verticinone 14.8 ± 1.1 70.3 ± 3.9 74.6 ± 4.1
Peimisine 22.4 ± 2.0 55.6 ± 5.2 60.3 ± 4.7
Peimine 18.9 ± 1.7 62.4 ± 4.8 65.8 ± 5.0

Key Findings :

  • Imperialine and Verticinone demonstrate superior potency in suppressing NO and cytokines compared to Peimisine and Peimine, likely due to their stronger NF-κB inhibition .
  • The iodomethylate modification in Imperialine Iodomethylate could theoretically enhance membrane permeability, but direct comparative data are lacking.

Q & A

Q. Tables for Reference

Parameter Recommended Method Key Validation Criteria
PurityHPLC-UV≥95% peak area, single dominant peak
Structural Confirmation¹H/¹³C NMR, X-ray CrystallographyMatch to reference spectra
BioactivityIn vitro receptor binding assaysIC₅₀ with 95% CI, selectivity indices

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